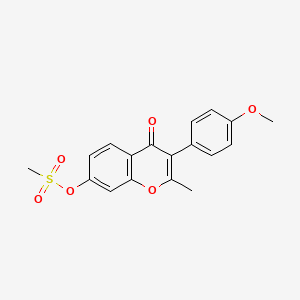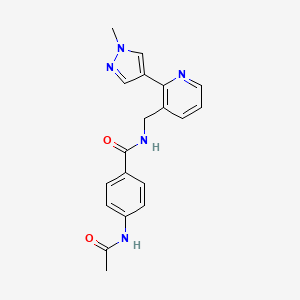![molecular formula C10H14N2O2S B2778535 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 21639-09-8](/img/structure/B2778535.png)
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides . This class of compounds is known for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based compounds involves a series of chemical reactions . The process involves the design and synthesis of novel strobilurins analogues, which are then tested against various phytopathogenic fungi . The synthesis process also involves the cyclization of amidines substituted with a 2-chloro-benzenesulfonamide moiety .Molecular Structure Analysis
The molecular structure of “3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is based on the 1,2,4-benzothiadiazine 1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis
The chemical reactions involved in the formation of “3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” include the cyclization of amidines substituted with a 2-chloro-benzenesulfonamide moiety . This reaction is carried out by refluxing the substrates in pyridine in the presence of equimolar DBU .科学的研究の応用
Synthesis and Chemical Properties
- Synthetic Pathways : Research has explored efficient synthetic routes for thiadiazine derivatives, highlighting their relevance in medicinal chemistry and industrial applications. One study demonstrates an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, indicating their pharmacological potential (Fülöpová et al., 2015).
- Divergent Synthesis : A novel class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was discovered, showcasing the versatility of these compounds in synthesizing benzimidazoles and benzothiazoles (Naresh et al., 2014).
Biological Applications
- Antibacterial and Antioxidant Activities : Novel biologically active benzothiazine derivatives have been synthesized, displaying significant antibacterial and DPPH radical scavenging activities, emphasizing their potential in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).
- Catalytic Applications : The compounds have been used as efficient catalysts in the synthesis of various organic derivatives, highlighting their utility in green chemistry and organic synthesis (Khazaei et al., 2015).
Pharmaceutical Research
- Cognitive Enhancers : Research into fluorinated benzothiadiazine dioxides has identified compounds with strong activity on AMPA receptors, showing promise as cognitive enhancers after oral administration to rats, underscoring the potential for therapeutic applications in neurology (Francotte et al., 2010).
- Antimicrobial Activity : The synthesis of novel benzothiadiazines and their evaluation for antimicrobial activity against various microorganisms suggest their potential as novel antimicrobial agents (Deohate et al., 2005).
作用機序
Target of Action
The primary targets of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle cells of the heart and pancreas .
Mode of Action
This compound acts as an activator of ATP-sensitive potassium channels . By opening these channels, it allows potassium ions to flow out of the cell. This hyperpolarizes the cell membrane, making it less likely to depolarize and fire an action potential . This can lead to a decrease in muscle contractility, particularly in the heart and smooth muscle tissue .
Biochemical Pathways
The activation of ATP-sensitive potassium channels by this compound affects several biochemical pathways. It can lead to vasodilation, reducing blood pressure and potentially having antihypertensive effects . It can also inhibit insulin release, which could have implications for glucose metabolism and potentially antidiabetic effects .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more complete understanding.
Result of Action
The activation of ATP-sensitive potassium channels by this compound can have several cellular effects. It can decrease the excitability of cells, leading to a decrease in muscle contractility . This can result in a decrease in blood pressure and potentially provide antihypertensive effects . Additionally, the inhibition of insulin release can affect glucose metabolism, potentially providing antidiabetic effects .
特性
IUPAC Name |
3-propyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-5-10-11-8-6-3-4-7-9(8)15(13,14)12-10/h3-4,6-7,10-12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAXNFKXCQNXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1NC2=CC=CC=C2S(=O)(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)

![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2778465.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2778469.png)

![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)